

Mechanism of Action of MM-102 Trifluoroacetate: A Technical Guide

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Compound of Interest

Compound Name: MM-102 trifluoroacetate

Cat. No.: B12509840

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Executive Summary

MM-102 Trifluoroacetate is a potent, cell-permeable peptidomimetic inhibitor designed to target the protein-protein interaction (PPI) between MLL1 (Mixed Lineage Leukemia 1, also known as KMT2A) and WDR5 (WD Repeat Domain 5). By mimicking the conserved Win (WDR5 interaction) motif of MLL1, MM-102 competitively binds to the arginine-binding pocket of WDR5.

This disruption destabilizes the MLL1 core complex—comprising MLL1, WDR5, RbBP5, and Ash2L (the WRAD complex)—thereby abolishing its H3K4 methyltransferase activity. The downstream consequence is a specific reduction in H3K4me2/3 marks on chromatin, silencing critical leukemogenic drivers such as HOXA9 and MEIS1, and inducing apoptosis in MLL-rearranged leukemia cells.

Molecular Mechanism of Action

The Target: MLL1-WDR5 Interface

The MLL1 complex requires the formation of a core structural unit to possess enzymatic activity.[1] MLL1 itself has low intrinsic methyltransferase activity. It relies on the interaction with

WDR5 to stabilize the catalytic SET domain.

- The Win Motif: MLL1 binds to WDR5 via a conserved sequence known as the "Win" motif (GSARAEVHLR).
- The Pocket: WDR5 possesses a deep, hydrophobic, and negatively charged cavity designed to accommodate the central Arginine (Arg-3765) residue of the MLL1 Win motif.

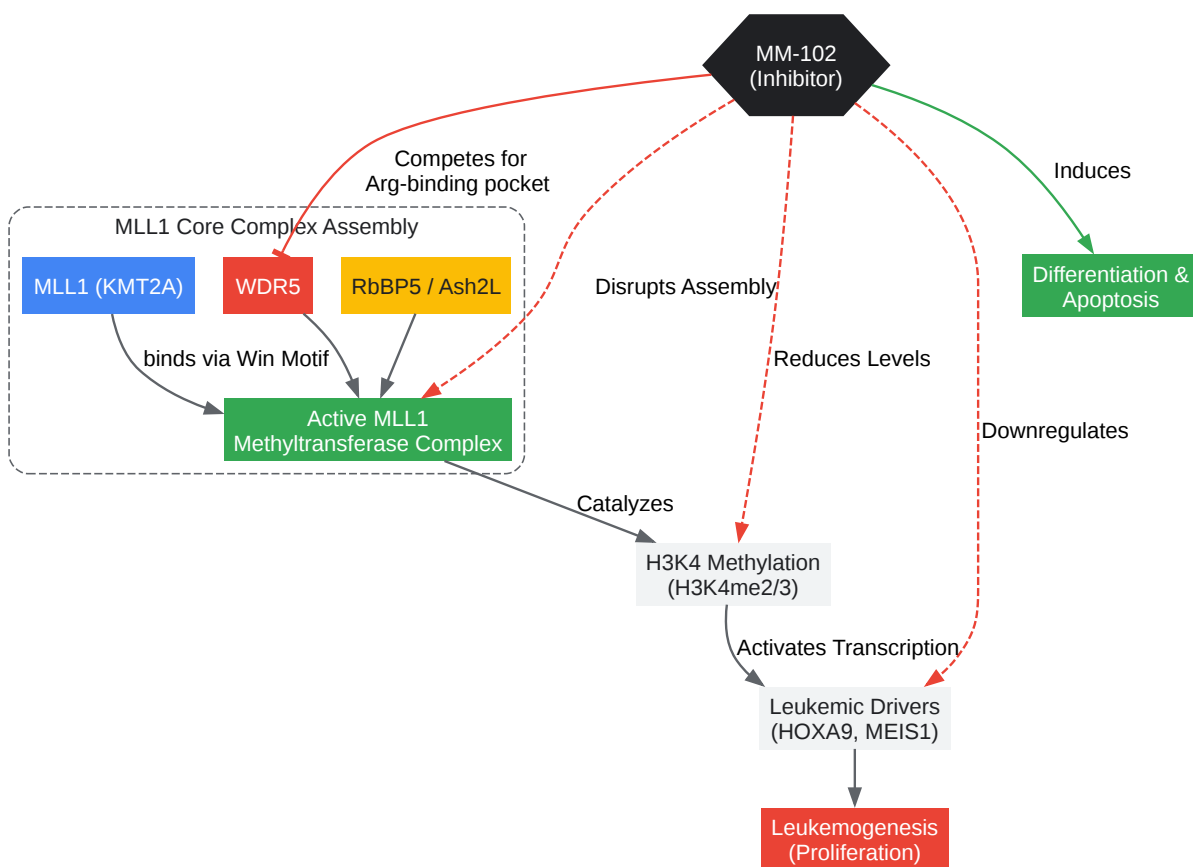
MM-102 Interaction Dynamics

MM-102 was developed based on the crystal structure of the MLL1 Win motif peptide.

- Mimicry: MM-102 acts as a high-affinity mimetic of the Arg-3765 residue. It inserts into the central cavity of WDR5.
- Binding Kinetics: MM-102 binds WDR5 with a K_d of approximately 100 nM, effectively outcompeting native MLL1.
- Complex Disassembly: By occupying the WDR5 pocket, MM-102 prevents the recruitment of the WRAD complex to MLL1. Without WDR5, the MLL1 SET domain adopts an inactive conformation, halting the transfer of methyl groups from SAM (S-adenosylmethionine) to Histone H3 Lysine 4.

Pathway Visualization

The following diagram illustrates the disruption of the MLL1 complex by MM-102 and the subsequent downstream effects.



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Figure 1: Mechanism of Action of MM-102 disrupting MLL1-WDR5 interaction and downstream signaling.

Pharmacodynamics & Cellular Effects[2]

Epigenetic Reprogramming

The primary pharmacodynamic biomarker for MM-102 activity is the global reduction of H3K4me3.

- **Specificity:** MM-102 selectively affects MLL1-dependent H3K4 methylation.[2] It does not significantly inhibit other histone methyltransferases (e.g., DOT1L, EZH2) at therapeutic concentrations.
- **Time Course:** Reduction in H3K4me3 is typically observable within 24–48 hours of treatment in sensitive cell lines (e.g., MV4-11).

Gene Expression Modulation

In MLL-rearranged leukemias (e.g., MLL-AF9, MLL-ENL), the fusion proteins constitutively activate HOXA9 and MEIS1.

- **HOXA9/MEIS1:** These transcription factors are critical for maintaining the stem cell-like state of leukemic cells.
- **Effect:** MM-102 treatment leads to a transcriptional collapse of these loci, forcing the cells to exit the cell cycle (G1/S arrest) and undergo differentiation or apoptosis.

Experimental Validation Framework

To validate MM-102 activity, researchers must employ a dual-approach strategy: biochemical verification of target engagement and cellular verification of functional consequence.

Protocol A: Biochemical Interaction Assay (TR-FRET)

Objective: Quantify the IC₅₀ of MM-102 in disrupting the MLL1-WDR5 interaction.

Methodology:

- **Reagents:**
 - Biotinylated-MLL1 peptide (Win motif).

- GST-tagged WDR5 protein.
- Europium-labeled anti-GST antibody (Donor).
- Streptavidin-XL665 (Acceptor).
- Workflow:
 - Incubate GST-WDR5 (5 nM) with Biotin-MLL1 (50 nM) in assay buffer (PBS + 0.1% BSA + 0.05% Tween-20).
 - Add serial dilutions of MM-102.
 - Add detection reagents (Eu-Anti-GST and SA-XL665).
 - Incubate for 1 hour at Room Temperature (RT).
- Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
 - Signal: High FRET signal indicates intact complex.
 - Inhibition: Dose-dependent decrease in FRET signal.
- Self-Validation:
 - Z' Factor: Must be > 0.5 for a valid assay.
 - Control: Unlabeled MLL1 peptide should be used as a positive control for competition.

Protocol B: Cellular Histone Methylation Assay (Western Blot)

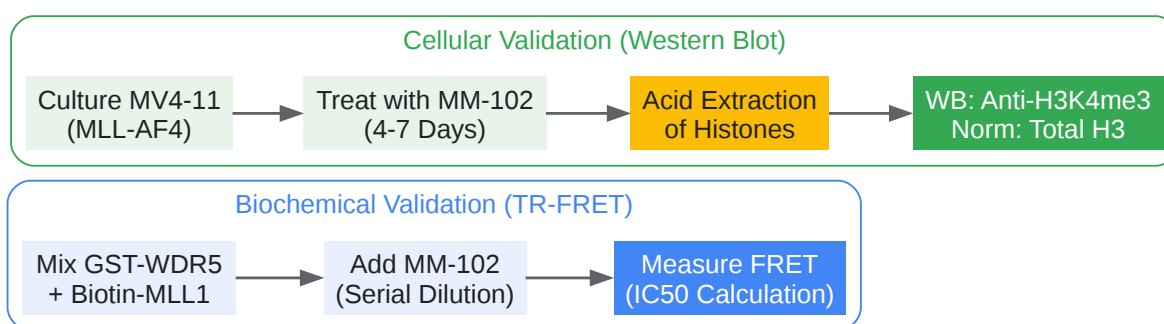
Objective: Confirm reduction of H3K4me3 in MV4-11 cells.

Methodology:

- Treatment: Treat MV4-11 cells with MM-102 (e.g., 0, 10, 25, 50 μ M) for 4 days.
- Histone Extraction (Critical Step):

- Do not use whole cell lysis buffers (RIPA) alone, as histones may not be fully solubilized or may be degraded.
- Acid Extraction Protocol: Lyse cells in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100). Centrifuge to pellet nuclei. Resuspend nuclei in 0.2N HCl overnight at 4°C.
- Western Blotting:
 - Load equal amounts of protein (verified by Bradford/BCA).
 - Primary Antibodies: Anti-H3K4me3 (Target) and Anti-Total H3 (Loading Control).
 - Secondary Antibodies: HRP-conjugated species-specific IgG.
- Self-Validation:
 - Normalization: Signal must be normalized to Total H3, not Actin/GAPDH, as cytosolic housekeeping proteins are removed during acid extraction.
 - Specificity: Probe for H3K27me3 (Polycomb mark) to ensure the effect is specific to H3K4.

Experimental Workflow Diagram



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Figure 2: Workflow for biochemical and cellular validation of MM-102 activity.

Quantitative Data Profile

The following data summarizes the potency and selectivity profile of MM-102.

Metric	Value	Context	Source
Binding Affinity ()	< 1 nM	Binding to WDR5 (FP Assay)	[1]
Biochemical IC50	~2.4 nM	Inhibition of MLL1-WDR5 Interaction	[1]
Cellular IC50 (Growth)	~25 μ M	MV4-11 (MLL-AF4) Leukemia Cells	[1]
Cellular IC50 (Growth)	> 50 μ M	K562 (BCR-ABL) Control Cells	[1]
Target Gene Effect	> 50% reduction	HOXA9/MEIS1 mRNA at 7 days	[1]

Note on Stability: MM-102 is supplied as a Trifluoroacetate salt. This form enhances water solubility for biological assays. Stock solutions should be prepared in DMSO (up to 100 mM) and stored at -20°C. Avoid repeated freeze-thaw cycles to maintain peptidomimetic integrity.

References

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